molecular formula C7H5ClN4S B187056 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol CAS No. 27143-76-6

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Cat. No.: B187056
CAS No.: 27143-76-6
M. Wt: 212.66 g/mol
InChI Key: QPTIWFZSPZVBEW-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and a thiol group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. The thiol group is then introduced via thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the 4-chlorophenyl and thiol groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-chlorophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTIWFZSPZVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181609
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27143-76-6
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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